molecular formula C7H6FN3 B1466422 1-Azido-3-fluoro-2-methylbenzene CAS No. 1249719-51-4

1-Azido-3-fluoro-2-methylbenzene

Cat. No. B1466422
CAS RN: 1249719-51-4
M. Wt: 151.14 g/mol
InChI Key: XFXPEUQMOCHXQJ-UHFFFAOYSA-N
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Description

1-Azido-3-fluoro-2-methylbenzene is a chemical compound with the molecular formula C7H6FN3 . It is a derivative of benzene, where one hydrogen atom is replaced by an azido group (-N3), another by a fluoro group (-F), and a third by a methyl group (-CH3) .


Chemical Reactions Analysis

Azides, including 1-Azido-3-fluoro-2-methylbenzene, are known to participate in a variety of chemical reactions . They can undergo intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions can lead to the formation of various heterocyclic compounds .

Scientific Research Applications

Synthesis of Heterocycles

“1-Azido-3-fluoro-2-methylbenzene” is instrumental in the synthesis of various heterocyclic compounds. Azides are known to participate in intramolecular or intermolecular reactions under thermal, catalyzed, or non-catalyzed conditions to form five-, six-, or larger-membered heterocycles, including their fused analogs . These reactions are fundamental in creating pharmacologically active molecules and materials science applications.

Domino Reactions

This compound can be used in one-pot domino reactions, where multiple bonds are formed in a sequential fashion without the need to isolate intermediates. Such reactions are highly efficient and valuable in organic synthesis for constructing complex molecules with potential applications in drug development and industrial chemistry .

Chemoselectivity in Catalysis

The azido group in “1-Azido-3-fluoro-2-methylbenzene” can influence the chemoselectivity of certain catalysts, favoring the formation of C−H and C-N bonds. This property is crucial for developing selective synthetic routes in medicinal chemistry and for the synthesis of specialty chemicals .

Ugi Four-Component Reaction (U-4CR)

The azide functionality of this compound can participate in the Ugi four-component reaction, which is a powerful tool for generating a wide array of peptidomimetics and other nitrogen-containing bioactive compounds. This reaction is particularly useful for rapid library synthesis in drug discovery .

Nucleophilic Addition Reactions

“1-Azido-3-fluoro-2-methylbenzene” can undergo nucleophilic addition reactions, such as the Aza-Michael addition, to form new C-N bonds. This reaction is widely used in the synthesis of amino derivatives, which are key intermediates in the production of various agrochemicals and pharmaceuticals .

Cycloaddition Reactions

The azide group is well-known for its participation in [3+2] cycloaddition reactions, which are essential for the synthesis of 1,2,3-triazoles. These triazoles are significant in multiple fields, including medicinal chemistry, where they are often used as scaffolds for drug development .

C-H Amination

The azide group in “1-Azido-3-fluoro-2-methylbenzene” can also be involved in C-H amination reactions. This transformation is pivotal for the direct introduction of nitrogen atoms into organic frameworks, which is a valuable strategy for the construction of nitrogen-containing heterocycles .

Safety and Hazards

While specific safety data for 1-Azido-3-fluoro-2-methylbenzene is not available, azides are generally considered hazardous. They can be explosive and pose risks to health and safety . Proper handling and storage are essential to minimize these risks .

properties

IUPAC Name

1-azido-3-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXPEUQMOCHXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-3-fluoro-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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